alpha-1,4-Tetraglucose
Descripción general
Descripción
. This compound is commonly found in various biological systems and plays a significant role in carbohydrate metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-1,4-Tetraglucose can be synthesized through enzymatic hydrolysis of starch using specific enzymes such as alpha-amylase and maltotetraose-forming amylase . The reaction typically involves the following steps:
Starch Liquefaction: Starch is first liquefied using alpha-amylase at optimal conditions (pH 6.0-7.0, temperature 85-90°C).
Enzymatic Hydrolysis: The liquefied starch is then treated with maltotetraose-forming amylase at a lower temperature (50-60°C) and neutral pH to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a combination of enzymatic and chemical processes. The process involves:
Starch Hydrolysis: Starch is hydrolyzed using a combination of alpha-amylase and glucoamylase to produce maltodextrins.
Purification: The resulting maltodextrins are purified through filtration and ion-exchange chromatography to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-1,4-Tetraglucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce gluconic acid derivatives.
Reduction: Reduction reactions can convert it into sugar alcohols such as maltitol.
Substitution: Substitution reactions can introduce functional groups into the glucose units.
Common Reagents and Conditions:
Oxidation: Sodium periodate or bromine water under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Acetic anhydride or benzoyl chloride in the presence of a base.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Maltitol.
Substitution: Acetylated or benzoylated derivatives.
Aplicaciones Científicas De Investigación
Alpha-1,4-Tetraglucose has a wide range of applications in scientific research:
Chemistry: It is used as a substrate for studying enzyme kinetics and carbohydrate metabolism.
Biology: It serves as a model compound for studying the structure and function of polysaccharides.
Medicine: It is used in the development of diagnostic assays for enzyme activity and metabolic disorders.
Mecanismo De Acción
Alpha-1,4-Tetraglucose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. The compound is hydrolyzed by alpha-glucosidases, releasing glucose units that can be utilized in various metabolic pathways. The molecular targets include alpha-amylase and alpha-glucosidase, which catalyze the breakdown of alpha-1,4-glycosidic bonds .
Comparación Con Compuestos Similares
Maltotriose: A trisaccharide composed of three glucose units linked by alpha-1,4-glycosidic bonds.
Maltopentaose: A pentasaccharide composed of five glucose units linked by alpha-1,4-glycosidic bonds.
Maltohexaose: A hexasaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds.
Uniqueness: Alpha-1,4-Tetraglucose is unique due to its specific structure, which allows it to serve as a substrate for certain enzymes that do not act on longer or shorter oligosaccharides. This specificity makes it valuable in studying enzyme-substrate interactions and carbohydrate metabolism .
Actividad Biológica
Alpha-1,4-Tetraglucose, also known as maltotetraose, is a tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds. This compound is significant in various biological contexts, particularly in its role as a biomarker for certain glycogen storage diseases (GSDs) and its involvement in metabolic processes.
Glycogen Storage Diseases
This compound has been identified as a potential biomarker for monitoring conditions such as Pompe disease (GSD II) and other glycogen storage disorders. Studies have shown that urinary levels of this tetrasaccharide increase significantly in patients with these conditions.
Case Study: Pompe Disease
A study involving 11 patients undergoing enzyme replacement therapy (ERT) for Pompe disease demonstrated that urinary levels of this compound (designated as Glc4) were elevated compared to age-matched controls. The mean urinary Glc4 concentration was found to be 34.2 mmol/mol creatinine in patients versus 6.1 mmol/mol in controls. Following ERT, Glc4 levels decreased significantly in patients showing favorable clinical responses, indicating its utility as a biomarker for monitoring treatment efficacy .
This compound is produced through the enzymatic breakdown of glycogen. It plays a role in energy metabolism and can influence physiological responses during stress or metabolic disturbances. The enzymatic pathways involved include:
- Amylolytic Enzymes : These enzymes catalyze the hydrolysis of glycogen to release glucose units, including maltotetraose.
- Trehalose Metabolism : Although primarily associated with trehalose, certain pathways may also involve maltotetraose as an intermediate product during glucose metabolism .
Enzymatic Pathways
The synthesis and breakdown of this compound involve various enzymes:
- Glycogen Phosphorylase : Catalyzes the release of glucose from glycogen.
- Amylase : Breaks down starches into simpler sugars including maltotetraose.
These enzymes are crucial for maintaining glucose homeostasis and energy production within cells.
Table 1: Summary of Findings on this compound as a Biomarker
Clinical Implications
The identification of this compound as a biomarker has significant implications for clinical practice:
- Diagnosis : Its presence in elevated amounts can aid in diagnosing GSDs.
- Monitoring Treatment : Changes in urinary levels can help assess the effectiveness of therapies like ERT.
Moreover, research indicates that while not specific to one condition, this compound can reflect the overall metabolic state related to glycogen storage disorders.
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJCPNSAVWAFU-KVXMBEGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865722 | |
Record name | Maltotetraose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34612-38-9 | |
Record name | Maltotetraose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34612-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maltotetraose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034612389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maltotetraose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Maltotetraose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MALTOTETRAOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO88JLT87R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.